BenchChemオンラインストアへようこそ!

77-LH-28-1 Oxalate

M1 mAChR native tissue pharmacology hippocampal electrophysiology

77-LH-28-1 Oxalate is a second-generation selective allosteric agonist of M1 mAChR with >100-fold selectivity over M2-M5 and validated CNS penetration. Unlike AC-42, it robustly activates native hippocampal M1 receptors and induces gamma oscillations. Researchers investigating M1-mediated cognitive processing, synaptic plasticity, or bitopic GPCR ligand mechanisms must use this specific tool—direct substitution yields non-equivalent experimental outcomes.

Molecular Formula C23H34N2O5
Molecular Weight 418.534
CAS No. 560085-12-3
Cat. No. B560518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name77-LH-28-1 Oxalate
CAS560085-12-3
Synonyms1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one Oxalate
Molecular FormulaC23H34N2O5
Molecular Weight418.534
Structural Identifiers
SMILESCCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32.C(=O)(C(=O)O)O
InChIInChI=1S/C21H32N2O.C2H2O4/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24;3-1(4)2(5)6/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3;(H,3,4)(H,5,6)
InChIKeySWMAYCPSQGJJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

77-LH-28-1 Oxalate (CAS 560085-12-3): A Brain-Penetrant M1 mAChR Allosteric Agonist for CNS Research Procurement


77-LH-28-1 Oxalate is the oxalate salt form of 77-LH-28-1, a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR) subtype [1]. The compound is a close structural analogue of AC-42 and belongs to the second generation of M1-preferring muscarinic receptor agonists [2]. 77-LH-28-1 exhibits over 100-fold selectivity for M1 over M2–M5 receptor subtypes and demonstrates brain penetration following systemic administration [3]. The compound is supplied as an oxalate salt to enhance physicochemical properties for research applications [4].

Why 77-LH-28-1 Oxalate Cannot Be Substituted with Generic M1 Agonists or mAChR Ligands


M1 mAChR-targeting compounds exhibit profound functional heterogeneity despite nominal receptor subtype classification. Orthosteric agonists such as oxotremorine-M, arecoline, and pilocarpine trigger robust M1 receptor internalization and down-regulation following prolonged exposure [1]. In contrast, the allosteric agonist AC-42 produces no significant receptor internalization or down-regulation, while 77-LH-28-1 occupies an intermediate position—causing some internalization but no down-regulation [1]. Furthermore, second-generation M1-preferring agonists including 77-LH-28-1 demonstrate substantially different M1/M3 selectivity profiles compared to historical agonists such as xanomeline, sabcomeline, and talsaclidine [2]. Even among close structural analogues, AC-42 fails to activate native rat hippocampal M1 receptors, whereas 77-LH-28-1 robustly increases neuronal firing and initiates gamma-frequency network oscillations in the same system [3]. Consequently, direct substitution of 77-LH-28-1 with alternative M1 agonists or in-class compounds yields non-equivalent experimental outcomes that cannot be reconciled without revalidation of key functional endpoints.

Quantitative Comparative Evidence: 77-LH-28-1 Oxalate vs. AC-42 and Alternative M1 Agonists


Functional Agonism at Native Hippocampal M1 Receptors: 77-LH-28-1 vs. AC-42

In a direct head-to-head comparison using rat hippocampal slice electrophysiology, 77-LH-28-1 acted as a functional agonist at native M1 receptors, whereas AC-42 failed to activate these receptors [1]. 77-LH-28-1 increased cell firing and initiated gamma-frequency (30–80 Hz) network oscillations, a physiological response linked to cognitive processing that was absent with AC-42 [1]. This differential activity in native tissue contrasts with recombinant systems where both compounds show similar M1 selectivity profiles, highlighting a critical distinction in translational relevance .

M1 mAChR native tissue pharmacology hippocampal electrophysiology gamma oscillations

Enhanced M1/M3 Selectivity: Second-Generation M1 Agonists vs. Historical Comparators

In a comparative functional pharmacology study across all five muscarinic receptor subtypes, 77-LH-28-1 was classified among second-generation M1-preferring agonists (alongside AC-42, AC-260584, and LY-593039) that demonstrated higher selectivity for M1 over M3 receptors compared to six historical M1-preferring agonists, including xanomeline, sabcomeline, talsaclidine, WAY-132983, cevimeline, and NGX-267 [1]. While the study reports class-level M1/M3 selectivity improvements for the second-generation cohort, quantitative fold-selectivity values for 77-LH-28-1 specifically were not disaggregated [1].

muscarinic receptor selectivity M1 vs. M3 functional assay safety margin

Divergent Binding Mode: Bitopic vs. Orthosteric Ligand Engagement at M1 mAChR

Mutagenesis studies reveal that 77-LH-28-1 and AC-42 exhibit a distinct binding mode compared to orthosteric agonists such as acetylcholine (ACh) and N-desmethylclozapine (NDMC) [1]. The W101A mutation in transmembrane helix 3 increased the affinity of 77-LH-28-1 and AC-42 approximately 100-fold, whereas the same mutation reduced the affinity of prototypical orthosteric agonists [1][2]. Additionally, the F77I mutation in transmembrane helix 2 selectively reduced the signaling efficacy of 77-LH-28-1 and AC-42 without affecting orthosteric agonists [2]. Molecular modeling supports a bitopic binding mode, wherein these ligands simultaneously engage an allosteric site and extend into the orthosteric pocket [2].

bitopic binding allosteric modulation M1 mAChR mutagenesis receptor pharmacology

In Vivo Brain Penetration and Hippocampal Neuronal Activation: 77-LH-28-1 vs. AC-42

In a direct comparative study, 77-LH-28-1 stimulated cell firing in the CA1 region of the rat hippocampus in vivo following subcutaneous administration, whereas AC-42 was not evaluated in this in vivo electrophysiology paradigm due to its failure to activate native hippocampal M1 receptors in vitro [1]. 77-LH-28-1 produced a concentration-dependent increase in CA1 pyramidal neuron firing rate with a pEC50 of 6.3 when bath-applied to hippocampal slices [1]. The study authors concluded that 77-LH-28-1 is a brain-penetrant agonist suitable for studying M1 mAChR pharmacology in native systems [1].

CNS penetration in vivo electrophysiology hippocampus brain bioavailability

Potency in Recombinant M1 Functional Assays: 77-LH-28-1 vs. AC-42

In calcium mobilization assays using CHO cells stably expressing human recombinant M1 mAChR (CHO-hM1), 77-LH-28-1 potently stimulated intracellular calcium mobilization with a pEC50 of 8.1 (EC50 ≈ 7.9 nM) . In parallel inositol phosphate (IP) accumulation assays, 77-LH-28-1 exhibited a pEC50 of 7.37 (EC50 ≈ 43 nM) [1]. Both AC-42 and 77-LH-28-1 displayed high selectivity to activate M1 over other mAChR subtypes in these recombinant assays [2].

calcium mobilization inositol phosphate accumulation CHO-hM1 cells potency comparison

In Vivo Behavioral Pharmacology: 77-LH-28-1 vs. VU0357017 in Cocaine Discrimination

In a comparative behavioral study using cocaine discrimination in mice, both 77-LH-28-1 and VU0357017 (an M1-selective partial agonist) exhibited U-shaped dose-effect functions in attenuating cocaine discrimination [1]. However, 77-LH-28-1 and BQCA (an M1-selective positive allosteric modulator) showed evidence of attenuating cocaine's discriminative stimulus only at doses that also suppressed responding or produced other undesirable effects [1]. In contrast, VU0357017 produced rightward shifts in the cocaine dose-effect curve without suppressing response rates [1]. The study authors note that 77-LH-28-1's in vivo efficacy was confounded by nonselective effects [1].

cocaine discrimination M1 agonist behavioral pharmacology U-shaped dose-response

Recommended Research Applications for 77-LH-28-1 Oxalate Based on Quantitative Evidence


Native Tissue M1 Receptor Pharmacology in Hippocampal Slice Preparations

77-LH-28-1 Oxalate is the preferred tool compound for studying M1 mAChR function in native hippocampal tissue, where it robustly increases CA1 pyramidal neuron firing (pEC50 = 6.3) and initiates gamma-frequency (30–80 Hz) network oscillations [1]. The close analogue AC-42 fails to activate native hippocampal M1 receptors, limiting its utility in this physiologically relevant system [1]. Researchers investigating M1-mediated cognitive processing, synaptic plasticity, or network oscillations in hippocampal slices should select 77-LH-28-1 over AC-42.

In Vivo CNS Pharmacology Requiring Brain-Penetrant M1 Agonism

77-LH-28-1 Oxalate is validated for in vivo CNS studies requiring systemic administration, having demonstrated hippocampal CA1 neuronal activation following subcutaneous dosing in rats [1]. This brain penetration capability, combined with >100-fold M1 subtype selectivity over M2–M5 , makes 77-LH-28-1 suitable for preclinical models of cognitive deficits in Alzheimer's disease and schizophrenia [1]. However, users should note that in vivo behavioral effects may be confounded by response suppression at effective doses, as observed in cocaine discrimination paradigms [2].

Mechanistic Studies of Bitopic Ligand-Receptor Interactions

77-LH-28-1 serves as a key research tool for investigating bitopic ligand binding mechanisms at GPCRs, wherein a single molecule simultaneously engages orthosteric and allosteric receptor sites [1]. Mutagenesis data demonstrate that the W101A mutation increases 77-LH-28-1 affinity ~100-fold while reducing orthosteric agonist affinity, and the F77I mutation selectively reduces 77-LH-28-1 signaling efficacy [1]. Researchers studying GPCR activation mechanisms, allosteric pharmacology, or structure-function relationships should consider 77-LH-28-1 as a validated bitopic probe.

Recombinant M1 Receptor Functional Assays (Calcium Mobilization and IP Accumulation)

77-LH-28-1 Oxalate is a well-characterized positive control for M1 mAChR functional assays in recombinant systems, with established potency values: calcium mobilization pEC50 = 8.1 (EC50 ≈ 7.9 nM) and IP accumulation pEC50 = 7.37 (EC50 ≈ 43 nM) in CHO-hM1 cells [1]. The compound displays high M1 selectivity over other mAChR subtypes in these assays . For screening campaigns, assay validation, or structure-activity relationship studies targeting M1 mAChR, 77-LH-28-1 provides a reproducible, quantitatively benchmarked reference agonist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 77-LH-28-1 Oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.